Cas no 670268-21-0 (2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile)

2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile
- 2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile
- Acetonitrile, 2-[[5-(2-furanyl)-3,4-dihydro-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]-
-
- インチ: 1S/C15H11N3O2S2/c1-2-6-18-14(19)12-10(11-4-3-7-20-11)9-22-13(12)17-15(18)21-8-5-16/h2-4,7,9H,1,6,8H2
- InChIKey: AYSWMLCMYMALLZ-UHFFFAOYSA-N
- SMILES: C(#N)CSC1N(CC=C)C(=O)C2C(C3=CC=CO3)=CSC=2N=1
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 512.7±60.0 °C(Predicted)
- 酸度系数(pKa): -2.71±0.20(Predicted)
2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1142-1429-4mg |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-15mg |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-5μmol |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-75mg |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-10μmol |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-10mg |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-50mg |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-5mg |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-3mg |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1142-1429-100mg |
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
670268-21-0 | 90%+ | 100mg |
$248.0 | 2023-07-28 |
2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile 関連文献
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrileに関する追加情報
Introduction to 2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-ylsulfanyl}acetonitrile (CAS No. 670268-21-0)
2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-ylsulfanyl}acetonitrile, identified by its CAS number 670268-21-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyrimidine class, a heterocyclic scaffold known for its broad biological activity and potential therapeutic applications. The presence of multiple functional groups, including a furan ring, an acetonitrile moiety, and a sulfanyl group, contributes to its unique chemical properties and reactivity, making it a promising candidate for further investigation in drug discovery and development.
The thieno[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, frequently explored for its ability to interact with various biological targets. This particular derivative incorporates a 5-(furan-2-yl) substituent, which introduces additional potential binding sites and modulates the compound's pharmacokinetic profile. The 4-oxo group at the 4-position of the thienopyrimidine ring enhances electrophilicity, facilitating interactions with nucleophilic residues in biological macromolecules. Furthermore, the 3-(prop-2-en-1-yl) side chain adds another layer of structural complexity, influencing both solubility and metabolic stability.
The sulfanyl group at the 2-position of the thienopyrimidine ring is particularly noteworthy, as sulfur-containing heterocycles are often associated with enhanced bioactivity and improved pharmacological properties. Sulfur-based moieties have been shown to exhibit diverse biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. In this context, the sulfanyl group in CAS No. 670268-21-0 may play a crucial role in modulating the compound's interaction with target enzymes or receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies suggest that the furan ring in this compound can engage in favorable interactions with aromatic pockets of protein targets, while the acetonitrile group may contribute to hydrogen bonding or hydrophobic interactions. These insights are critical for rational drug design and optimization.
The synthesis of CAS No. 670268-21-0 presents both challenges and opportunities due to its intricate structure. Multi-step synthetic routes involving cyclization reactions, functional group transformations, and regioselective modifications are typically employed to construct the desired thienopyrimidine scaffold. Advances in synthetic methodologies have made it possible to achieve high yields and purity levels necessary for preclinical studies.
In terms of biological activity, preliminary studies on derivatives of this class have revealed promising results in several therapeutic areas. For instance, analogs with similar scaffolds have demonstrated inhibitory effects on kinases and other enzymes implicated in cancer progression. The unique combination of substituents in CAS No. 670268-21-0 may confer distinct pharmacological properties compared to previously studied compounds.
The acetonitrile moiety is particularly interesting from a pharmacokinetic perspective. Acetonitrile derivatives often exhibit good solubility in both polar and non-polar environments, which can be advantageous for drug formulation and delivery. Additionally, acetonitrile-based compounds have been reported to exhibit moderate metabolic stability, reducing rapid clearance from the bloodstream.
The sulfanyl group, as mentioned earlier, is a key feature that may enhance binding affinity and selectivity towards biological targets. Sulfur atoms are known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking interactions, which can be critical for drug-receptor recognition.
Recent research has also highlighted the importance of chirality in thienopyrimidine derivatives. Many biologically active compounds exhibit enantioselective binding to their targets, making chiral synthesis a crucial aspect of drug development. While the specific stereochemistry of CAS No. 670268-21-0 has not been extensively studied yet, exploring its enantiomers could provide valuable insights into its pharmacological profile.
The potential applications of this compound extend beyond oncology. Thienopyrimidine derivatives have shown promise in treating inflammatory diseases by modulating cytokine production and immune responses. The presence of multiple functional groups in CAS No. 670268-21-0 suggests that it may interact with various inflammatory pathways simultaneously.
In conclusion,CAS No 670268 - 21 - 0, represented by 2-{5-(furan - 2 - yl) - 4 - oxo - 3 - (prop - 2 - en - 1 - yl) - 3H ,4H-thieno[2,3-d]pyrimidin-2-ylsulfanyl}acetonitrile, is a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique chemical features make it an attractive candidate for further exploration in drug discovery programs targeting various diseases.
670268-21-0 (2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile) Related Products
- 1086026-31-4(Dehydro Ivabradine)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)




